molecular formula C15H15NO3S2 B3035927 4-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether CAS No. 338777-78-9

4-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether

Cat. No.: B3035927
CAS No.: 338777-78-9
M. Wt: 321.4 g/mol
InChI Key: VZTJDWQOVCIHIC-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether is a complex organic compound that belongs to the class of benzothiazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether typically involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure to yield the desired benzothiazine compound . The reaction conditions often include the use of concentrated sulfuric acid or basic aqueous conditions to promote ring closure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether involves its interaction with biological targets through hydrogen bonding and π-π interactions. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects . The compound’s sulfur and nitrogen atoms play a crucial role in these interactions, making it a versatile molecule for studying biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group enhances its solubility and reactivity, while the ether linkage provides additional sites for chemical modification .

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2/c1-19-12-6-8-13(9-7-12)21(17,18)16-10-11-20-15-5-3-2-4-14(15)16/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTJDWQOVCIHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether
Reactant of Route 2
Reactant of Route 2
4-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether
Reactant of Route 3
4-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether
Reactant of Route 4
4-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether
Reactant of Route 5
4-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether
Reactant of Route 6
4-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether

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